![molecular formula C17H15N3O3S B2735416 2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923434-86-0](/img/structure/B2735416.png)
2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives involves many chemical techniques as well as new computational chemistry applications. The process includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide” is complex and allows for a wide range of pharmacologically interesting compounds of widely different composition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide” are intricate. The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Design and Synthesis for Anticancer Applications
A study highlights the synthesis and evaluation of 1,3,4-oxadiazole derivatives as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), aiming to discover new therapeutic options for small lung cancer. These derivatives, including variations of the 2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide structure, were designed through molecular docking studies and evaluated for their inhibitory effects on the NCI-H2066 lung cancer cell line. Compounds showed significant inhibition of cell growth, indicating their potential as anticancer agents (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Antifungal Activity
Another aspect of research on 1,3,4-oxadiazole derivatives, including 2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide, focuses on their antimicrobial properties. Studies have synthesized and evaluated various derivatives for their activity against gram-positive and gram-negative bacteria, as well as fungi. Some compounds demonstrated higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria, highlighting their relevance in the development of new antimicrobial agents (Kaya et al., 2017).
Pharmacological Evaluation for Various Biological Activities
Research has also extended into the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies incorporate docking against targets such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), demonstrating the broad pharmacological potential of these compounds. Some derivatives exhibited promising results in all assays, indicating their multifaceted therapeutic applications (Faheem, 2018).
Future Directions
properties
IUPAC Name |
2-phenoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-7-3-1-4-8-13)18-17-20-19-16(23-17)12-24-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZVTOHKLLLDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.